molecular formula C16H24N2O2 B1335093 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol CAS No. 326881-62-3

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol

Cat. No. B1335093
M. Wt: 276.37 g/mol
InChI Key: GDVLDDOMEVYIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 g/mol . The compound is also known by several synonyms, including “326881-62-3”, “3- [3- (2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol”, and “3- ( (3- (2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)propan-1-ol” among others .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C16H24N2O2/c1-12-13 (2)18 (16-7-4-3-6-15 (12)16)11-14 (20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3" . The Canonical SMILES representation is "CC1=C (N (C2=CC=CC=C12)CC (CNCCCO)O)C" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.37 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 7 . The Exact Mass and Monoisotopic Mass of the compound are both 276.183778013 g/mol . The Topological Polar Surface Area of the compound is 57.4 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Research demonstrates the synthesis of similar compounds, such as the preparation of LY333068, a 5HT1A antagonist, using a multi-step process from (L)-serine-[3-14C], highlighting the complexity involved in synthesizing such intricate molecules (Czeskis, 1998).

  • Antifungal Applications : Studies on derivatives like 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols show antifungal activity against Candida albicans, suggesting potential medicinal applications in antifungal therapies (Guillon et al., 2011).

  • Catalytic Alkylation Studies : Research on catalytic alkylation of related compounds provides insights into chemical reactions important for pharmaceutical synthesis (Sokolov et al., 2016).

Potential Pharmacological Applications

  • Norepinephrine Reuptake Inhibitors : Investigations into compounds like 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines show promise as potent and selective norepinephrine reuptake inhibitors, hinting at possible applications in treating neurological disorders (Vu et al., 2010).

  • Synthesis of Therapeutically Relevant Derivatives : The synthesis of derivatives like 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols and their moderate adrenergic blocking activities suggest therapeutic relevance in cardiovascular or nervous system disorders (Aghekyan et al., 2017).

  • Photophysical Properties and Metal Ion Sensors : Studies on the photophysical properties of related compounds, such as 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, indicate potential use in metal ion sensing and related applications (Kumar et al., 2015).

  • Src Kinase Inhibition and Anticancer Activities : The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors open avenues for potential anticancer therapies (Sharma et al., 2010).

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(3-hydroxypropylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLDDOMEVYIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389749
Record name 3-{[3-(2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol

CAS RN

326881-62-3
Record name 3-{[3-(2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.